Spectroscopic Data of 4-Butyl-2-phenylbenzofuran: An In-depth Technical Guide
Spectroscopic Data of 4-Butyl-2-phenylbenzofuran: An In-depth Technical Guide
Introduction
4-Butyl-2-phenylbenzofuran is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the 2-arylbenzofuran scaffold in a wide range of biologically active molecules and functional materials.[1] The precise characterization of its molecular structure is paramount for understanding its properties and potential applications. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Butyl-2-phenylbenzofuran, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As this is a specialized derivative, this guide synthesizes information from analogous compounds to present a robust, predictive analysis for researchers, scientists, and drug development professionals. The methodologies for data acquisition and a plausible synthetic route are also detailed to provide a holistic understanding of this molecule.
Molecular Structure and Numbering
The structure of 4-Butyl-2-phenylbenzofuran consists of a central benzofuran core with a phenyl group at the 2-position and a butyl group at the 4-position. The standard IUPAC numbering for the benzofuran ring is used throughout this guide.
Caption: Molecular structure and numbering of 4-Butyl-2-phenylbenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-Butyl-2-phenylbenzofuran are detailed below, with chemical shifts referenced to tetramethylsilane (TMS). These predictions are based on the known spectra of 2-phenylbenzofuran and the expected substituent effects of a butyl group.[2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzofuran and phenyl rings, as well as the aliphatic protons of the butyl chain.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-3 | ~7.10 | s | - | The proton at C3 typically appears as a singlet in 2-substituted benzofurans.[2] |
| H-5 | ~7.45 | d | ~8.0 | The butyl group at C4 will cause a downfield shift compared to unsubstituted benzofuran and will show ortho coupling to H-6. |
| H-6 | ~7.25 | t | ~7.5 | This proton will be a triplet due to coupling with H-5 and H-7. |
| H-7 | ~7.58 | d | ~8.0 | Expected to be downfield due to deshielding effects and will show ortho coupling to H-6. |
| H-2', H-6' | ~7.90 | m | - | These protons on the phenyl ring are ortho to the benzofuran and are expected to be the most downfield of the phenyl protons.[2] |
| H-3', H-4', H-5' | 7.35 - 7.50 | m | - | The meta and para protons of the phenyl ring will appear as a complex multiplet.[2] |
| -CH₂- (butyl, α) | ~2.80 | t | ~7.5 | The methylene group attached to the aromatic ring will be a triplet. |
| -CH₂- (butyl, β) | ~1.70 | sextet | ~7.5 | This methylene group will show coupling to the adjacent α and γ methylenes. |
| -CH₂- (butyl, γ) | ~1.45 | sextet | ~7.5 | This methylene group will show coupling to the adjacent β methylene and the terminal methyl group. |
| -CH₃ (butyl, δ) | ~0.95 | t | ~7.3 | The terminal methyl group will appear as a triplet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~156.0 | The carbon bearing the phenyl group is typically downfield.[2] |
| C-3 | ~102.0 | This carbon in the furan ring is expected to be significantly shielded.[2] |
| C-3a | ~129.5 | A quaternary carbon at the ring junction. |
| C-4 | ~135.0 | The butyl-substituted carbon will be downfield. |
| C-5 | ~123.0 | Aromatic CH carbon. |
| C-6 | ~124.5 | Aromatic CH carbon. |
| C-7 | ~121.0 | Aromatic CH carbon. |
| C-7a | ~154.0 | Quaternary carbon adjacent to the oxygen atom.[2] |
| C-1' | ~130.0 | Quaternary carbon of the phenyl ring attached to C-2.[2] |
| C-2', C-6' | ~125.0 | Aromatic CH carbons of the phenyl ring.[2] |
| C-3', C-5' | ~129.0 | Aromatic CH carbons of the phenyl ring.[2] |
| C-4' | ~128.8 | Aromatic CH carbon of the phenyl ring.[2] |
| -CH₂- (butyl, α) | ~35.0 | Aliphatic carbon attached to the aromatic ring. |
| -CH₂- (butyl, β) | ~33.0 | Aliphatic carbon. |
| -CH₂- (butyl, γ) | ~22.5 | Aliphatic carbon. |
| -CH₃ (butyl, δ) | ~14.0 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O-C ether linkage of the benzofuran ring and the aliphatic C-H bonds of the butyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H stretch | 2960 - 2850 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| Benzofuran C-O-C stretch | 1250 - 1050 | Strong |
| C-H out-of-plane bending | 900 - 675 | Strong |
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular weight of 4-Butyl-2-phenylbenzofuran (C₁₈H₁₈O) is 250.34 g/mol .
| m/z | Predicted Fragment | Description |
| 250 | [C₁₈H₁₈O]⁺ | Molecular Ion (M⁺) |
| 207 | [M - C₃H₇]⁺ | Loss of a propyl radical (beta-cleavage of the butyl group) |
| 193 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 165 | [C₁₂H₅O]⁺ | Loss of benzene from the molecular ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation of 2-arylbenzofurans can be complex, often involving rearrangements.[4] The loss of the alkyl chain from the 4-position is a highly probable fragmentation pathway.
Experimental Protocols
Synthesis of 4-Butyl-2-phenylbenzofuran
A plausible synthetic route involves a one-pot reaction between a substituted phenol and an α-haloketone, promoted by a Lewis acid like titanium tetrachloride.[5]
Materials:
-
3-Butylphenol
-
α-Bromoacetophenone
-
Titanium tetrachloride (TiCl₄)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add freshly distilled TFE (10 mL), 3-butylphenol (1.0 mmol), and TiCl₄ (1.0 mmol).
-
Heat the mixture to reflux.
-
Slowly add a solution of α-bromoacetophenone (1.2 mmol) in TFE (5 mL) to the refluxing mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Butyl-2-phenylbenzofuran.
Caption: Synthetic workflow for 4-Butyl-2-phenylbenzofuran.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy:
-
Instrumentation: A Bruker Avance III HD 600 spectrometer (or equivalent) operating at 600 MHz for ¹H and 151 MHz for ¹³C.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹³C spectra, proton decoupling is employed.[3]
IR Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate (e.g., NaCl).
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: An Agilent Trap VL LC/MS spectrometer (or equivalent) with an electron ionization (EI) source.[3]
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For accurate mass measurements, use a high-resolution mass spectrometer (HRMS).
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Butyl-2-phenylbenzofuran, a molecule of significant interest in chemical and pharmaceutical research. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a solid foundation for the identification and characterization of this compound. The included experimental protocols for synthesis and analysis serve as a practical guide for researchers working with this and similar benzofuran derivatives. The comprehensive nature of this guide aims to facilitate further research and development in this important area of heterocyclic chemistry.
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